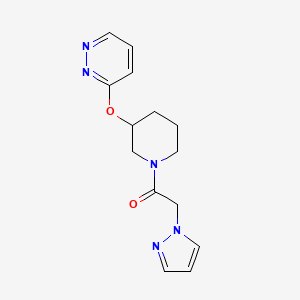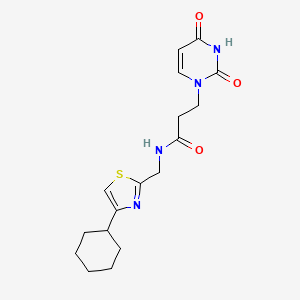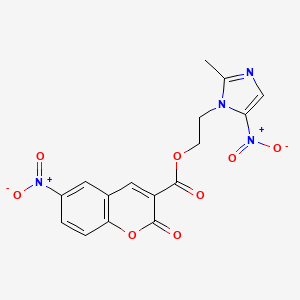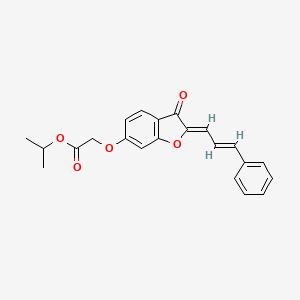
2-(1H-pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and signaling pathways in the body. This leads to the observed biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
2-(1H-pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone has been found to have a wide range of biochemical and physiological effects, including:
1. Anti-inflammatory activity: 2-(1H-pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone has been found to reduce the production of inflammatory cytokines in animal models.
2. Anticancer activity: 2-(1H-pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone has been found to induce apoptosis (programmed cell death) in cancer cells in vitro.
3. Neuroprotective activity: 2-(1H-pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone has been found to protect neurons from oxidative stress and apoptosis in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1H-pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone in lab experiments include:
1. Wide range of biochemical and physiological effects: This compound has been found to have a wide range of effects, making it a versatile tool for scientific research.
2. Well-studied: 2-(1H-pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone has been extensively studied, which means that there is a lot of existing data on its properties and effects.
The limitations of using 2-(1H-pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone in lab experiments include:
1. Limited availability: This compound may be difficult to obtain in large quantities, which can limit its use in certain experiments.
2. Lack of understanding of mechanism of action: The mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 2-(1H-pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone. Some possible areas of investigation include:
1. Development of new anti-inflammatory drugs: The anti-inflammatory activity of this compound makes it a potential candidate for the development of new anti-inflammatory drugs.
2. Development of new cancer drugs: The anticancer activity of this compound makes it a potential candidate for the development of new cancer drugs.
3. Investigation of neuroprotective mechanisms: Further investigation of the neuroprotective mechanisms of this compound could lead to the development of new drugs for the treatment of neurodegenerative diseases.
4. Optimization of synthesis method: The synthesis method for this compound could be optimized to improve yield and purity, which would make it more accessible for scientific research.
Synthesis Methods
The synthesis of 2-(1H-pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone involves the reaction of pyrazole and piperidine with pyridazine-3-carboxylic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions and using high-purity starting materials.
Scientific Research Applications
2-(1H-pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation. Some of the potential applications of this compound include:
1. Anti-inflammatory activity: 2-(1H-pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone has been found to have anti-inflammatory activity in animal models. This makes it a potential candidate for the development of new anti-inflammatory drugs.
2. Anticancer activity: 2-(1H-pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone has been found to have anticancer activity in vitro. This makes it a potential candidate for the development of new cancer drugs.
3. Neuroprotective activity: 2-(1H-pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone has been found to have neuroprotective activity in animal models. This makes it a potential candidate for the development of new drugs for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
2-pyrazol-1-yl-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-14(11-19-9-3-7-16-19)18-8-2-4-12(10-18)21-13-5-1-6-15-17-13/h1,3,5-7,9,12H,2,4,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCCAAQKSCFENR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=N2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione](/img/structure/B2785282.png)

![5-((3,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785285.png)
![{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B2785288.png)
![(E)-N-[1-[2-[2-(1H-Indol-3-yl)acetyl]hydrazinyl]-1-oxopropan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2785289.png)
![{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2785290.png)
![1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2785291.png)




![8-[2-Chloro-5-(thiomorpholin-4-ylsulfonyl)benzoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2785302.png)
![3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2785303.png)